molecular formula C22H19N3O5S B2452021 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 942813-87-8

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2452021
M. Wt: 437.47
InChI Key: KCIYITSTLNEZBG-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups, including a pyrazolo[3,4-b]pyridine group, a furan ring, a phenyl group, and a tetrahydrothiophene group with two oxygen atoms attached (1,1-dioxide). The presence of these groups suggests that the compound could have interesting chemical and physical properties, and potentially biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s hard to provide a detailed synthesis analysis. However, methods for synthesizing similar structures are well-established in the field of organic chemistry.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyrazolo[3,4-b]pyridine group, furan ring, and phenyl group are all aromatic, implying a certain degree of stability. The tetrahydrothiophene group is a five-membered ring containing a sulfur atom, which could contribute to the compound’s reactivity.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the various functional groups present in the molecule suggest that it could participate in a variety of chemical reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could affect its solubility, while the sulfur and oxygen atoms could influence its reactivity.


Scientific Research Applications

Synthesis and Characterization

Synthetic methodologies for pyrazolo[3,4-b]pyridine derivatives emphasize the significance of these compounds in the development of novel pharmaceuticals and materials. The microwave-assisted synthesis offers an efficient, environmentally friendly method for producing these derivatives with potential anti-inflammatory and antibacterial activities (Ravula et al., 2016). The synthesis of related heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines, demonstrates the versatility of these frameworks for pharmacological investigations (Kamal El‐Dean et al., 2018).

Biological Evaluation

The antimicrobial activity of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives highlights the therapeutic potential of these compounds. These Schiff bases exhibited activity against a range of bacterial and fungal pathogens, suggesting a promising avenue for developing new antimicrobial agents (Hamed et al., 2020). The evaluation of pyrazoline derivatives for anti-inflammatory and antibacterial properties further underscores the significance of pyrazolo[3,4-b]pyridine frameworks in medicinal chemistry (Ravula et al., 2016).

Material Science Applications

In material science, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential in dye-sensitized photooxygenation processes. Such methodologies can lead to the synthesis of novel C-nucleosides and functionalized exo-glycals, demonstrating the utility of these compounds in organic synthesis and materials science (Cermola & Iesce, 2006).

Corrosion Inhibition

Pyrazole derivatives have also shown promise as corrosion inhibitors for mild steel in acidic environments. This application is critical in industrial processes, where corrosion resistance can significantly impact the longevity and safety of metal structures (Yadav et al., 2015).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling it.


Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicine, materials science, and more. Future research could explore the synthesis, properties, and potential uses of this compound in more detail.


properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-29-22(26)16-12-17(18-8-5-10-30-18)23-21-19(16)20(14-6-3-2-4-7-14)24-25(21)15-9-11-31(27,28)13-15/h2-8,10,12,15H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIYITSTLNEZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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